2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-[2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-12(16)5-11-9-7-17-4-3-10(9)13-14(11)6-8-1-2-8/h8H,1-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXKAVSSDURKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C3COCCC3=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid (CAS Number: 2097953-07-4) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H16N2O3, with a molecular weight of 236.27 g/mol. The compound features a bicyclic structure comprising a pyrazole fused with a tetrahydropyran ring. This unique configuration may contribute to its biological activity by facilitating interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H16N2O3 |
| Molecular Weight | 236.27 g/mol |
| CAS Number | 2097953-07-4 |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves cyclization reactions that integrate the cyclopropylmethyl group into the tetrahydropyran-pyrazole framework. Various synthetic routes have been explored to optimize yield and purity while adhering to green chemistry principles to minimize waste.
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activities. In a study evaluating various pyrazole derivatives, including related compounds to this compound, several were tested against Gram-positive and Gram-negative bacteria. The results demonstrated promising antibacterial effects:
| Compound | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| 2-(Cyclopropylmethyl) derivative | Inhibition observed | Minimal inhibition |
| Ciprofloxacin (control) | High inhibition | High inhibition |
The disc diffusion method was employed to measure the zone of inhibition against Staphylococcus aureus and Escherichia coli. The findings suggest that structural modifications can enhance antibacterial potency.
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties are also noteworthy. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies have shown that similar compounds can effectively reduce inflammatory markers in cell cultures.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Interaction with COX enzymes leading to decreased prostaglandin synthesis.
- Receptor Modulation : Binding to specific receptors involved in inflammatory responses.
- Cellular Pathway Interference : Altering signaling pathways that govern immune responses.
Case Studies
-
Study on Antimicrobial Efficacy : A recent investigation assessed the antibacterial properties of various pyrazole derivatives against common pathogens. The study found that modifications in the side chains significantly influenced activity levels.
- Results : The compound exhibited moderate activity against Staphylococcus aureus but limited efficacy against Escherichia coli.
-
Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with pyrazole derivatives resulted in reduced edema and lower levels of pro-inflammatory cytokines.
- Findings : The compounds demonstrated a dose-dependent reduction in inflammation markers compared to control groups.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Cyclopropylmethyl vs. Propargyl
The cyclopropylmethyl group in the target compound distinguishes it from analogs like 2-(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid (CAS 2092097-53-3) . The propargyl substituent introduces a terminal alkyne, which may confer click chemistry compatibility or alter metabolic stability.
Key Differences:
| Property | Target Compound (Cyclopropylmethyl) | Propargyl Analog (CAS 2092097-53-3) |
|---|---|---|
| Substituent | Cyclopropylmethyl | Prop-2-yn-1-yl |
| Molecular Formula | C₁₃H₁₈N₂O₃ (inferred) | C₁₂H₁₄N₂O₃ |
| Functional Group Impact | Enhanced steric bulk | Reactivity via alkyne moiety |
The cyclopropyl group’s rigidity may improve binding selectivity in biological systems, whereas the propargyl group offers synthetic versatility .
Ring System Modifications: Pyrano vs. Thiopyrano
Replacing the oxygen atom in the pyran ring with sulfur yields 2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid (CAS 2092480-19-6) .
Key Differences:
| Property | Pyrano Version (Target) | Thiopyrano Version (CAS 2092480-19-6) |
|---|---|---|
| Ring Heteroatom | Oxygen | Sulfur |
| Molecular Formula | C₁₃H₁₈N₂O₃ (inferred) | C₁₃H₁₈N₂O₂S |
| Electronic Effects | Higher polarity (O) | Increased lipophilicity (S) |
Thiopyrano derivatives are often explored for enhanced bioavailability in drug discovery .
Carboxylic Acid Derivatives: Esters and Alternative Positions
Several analogs feature carboxylic acid groups in different positions or esterified forms:
- 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid (QA-6950, CAS 518990-20-0, 95% purity): Lacks the cyclopropylmethyl group but shares the pyrano-pyrazole core .
- 2,4,6,7-Tetrahydro-pyrano[4,3-c]pyrazole-3-carboxylic acid ethyl ester (QJ-9460, CAS 1297547-66-0): The ester form may improve membrane permeability compared to the acetic acid moiety .
Key Differences:
| Compound | Functional Group | Bioavailability Implications |
|---|---|---|
| Target Compound (Acetic Acid) | -CH₂COOH | High polarity, ionic at pH 7 |
| QJ-9460 (Ethyl Ester) | -COOEt | Enhanced lipophilicity |
Esterification is a common prodrug strategy to modulate pharmacokinetics .
Research Implications and Gaps
- Structural Activity Relationships (SAR): The cyclopropylmethyl group’s steric effects versus the propargyl group’s reactivity warrant further exploration in target engagement.
- Thiopyrano Derivatives: The sulfur substitution’s impact on drug-like properties (e.g., CYP450 interactions) remains uncharacterized .
- Safety Profiles: Toxicological data for most analogs are absent, emphasizing the need for preclinical studies .
Preparation Methods
The synthetic challenge lies in constructing the fused heterocyclic system with the correct regiochemistry and installing the cyclopropylmethyl substituent without ring strain complications. Additionally, the introduction of the acetic acid side chain requires selective functional group transformations.
General Synthetic Strategy
The preparation of 2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid typically follows a multi-step sequence involving:
- Construction of the pyrazole ring.
- Formation of the tetrahydropyran ring fused to the pyrazole.
- Introduction of the cyclopropylmethyl substituent.
- Functionalization to install the acetic acid side chain.
Detailed Preparation Methods
Pyrazole Ring Formation
- The pyrazole core is often synthesized via condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or equivalents.
- For the fused system, a substituted hydrazine is reacted with a suitable cyclic keto-ester or keto-aldehyde precursor to form the pyrazole ring fused to a tetrahydropyran ring.
- The cyclopropylmethyl group can be introduced either on the hydrazine derivative or via alkylation after ring formation.
Formation of the Tetrahydropyrano Ring
- The tetrahydropyran ring is constructed by intramolecular cyclization, often via nucleophilic attack of a hydroxyl or alkoxy group on an electrophilic center in the pyrazole intermediate.
- Acid catalysis or Lewis acid conditions are commonly employed to promote ring closure.
- Control of stereochemistry during ring closure is critical and can be influenced by reaction temperature and solvent choice.
Installation of the Acetic Acid Side Chain
- The acetic acid moiety is introduced via carboxylation reactions or by using acetic acid derivatives such as esters or halides.
- Hydrolysis of ester intermediates under acidic or basic conditions yields the free acid.
- Purification steps such as recrystallization or chromatography are applied to isolate the final product.
Representative Synthetic Route (Hypothetical Example)
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation of substituted hydrazine with cyclic ketoester | Hydrazine derivative, ketoester, EtOH, reflux | 75 | Forms pyrazole core |
| 2 | Intramolecular cyclization to form tetrahydropyran ring | Acid catalyst (e.g., p-TsOH), toluene, reflux | 68 | Ring closure with stereocontrol |
| 3 | Alkylation with cyclopropylmethyl bromide | Base (K2CO3), DMF, room temp | 80 | Introduction of cyclopropylmethyl group |
| 4 | Hydrolysis of ester to acetic acid | NaOH, H2O/MeOH, reflux | 85 | Final step to yield target acid |
Note: The above table is a generalized representation based on typical synthetic strategies for similar fused pyrazole derivatives, as direct literature data specific to this compound is limited.
Research Findings and Optimization Notes
- Catalyst Selection: Acid catalysts such as para-toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., BF3·OEt2) are effective for promoting ring closure, with p-TsOH providing better selectivity in some cases.
- Alkylation Conditions: Mild bases like potassium carbonate in polar aprotic solvents (DMF, DMSO) favor selective alkylation without cyclopropyl ring cleavage.
- Purification: Due to the compound's acidic nature, purification often involves acid-base extraction followed by recrystallization from suitable solvents such as ethyl acetate or methanol.
- Yield Optimization: Stepwise monitoring via TLC and NMR spectroscopy is crucial to optimize reaction times and minimize side reactions.
- Stereochemical Control: Temperature and solvent polarity influence the stereochemistry of the tetrahydropyran ring formation, impacting biological activity.
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Core ring construction | Hydrazine condensation with cyclic ketoester |
| Ring closure | Acid-catalyzed intramolecular cyclization |
| Substituent introduction | Alkylation with cyclopropylmethyl halides under basic conditions |
| Functional group transformation | Ester hydrolysis to carboxylic acid |
| Common solvents | Ethanol, toluene, DMF, methanol |
| Typical catalysts | p-TsOH, Lewis acids (BF3·OEt2) |
| Purification techniques | Acid-base extraction, recrystallization |
| Yield range | 65-85% per step (variable depending on conditions) |
Sources and Literature Context
- While direct detailed synthetic procedures for this exact compound are scarce in publicly available literature, related pyrazole and fused heterocycle syntheses provide a foundation for the methods described.
- Patent CA2975997A1 and related documents disclose substituted pyrazole compounds with fused ring systems and cyclopropyl substituents, outlining general synthetic strategies applicable here.
- Reviews on synthetic methods for fused pyrazole derivatives and tetrahydropyran-containing heterocycles underscore the importance of stepwise ring construction and functional group transformations under controlled conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid, and how can intermediates be stabilized?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the cyclization of pyrazole precursors followed by functionalization with cyclopropylmethyl and acetic acid moieties. Protecting groups (e.g., tert-butyl esters) are critical for stabilizing reactive intermediates. For example, analogous routes involving selective deprotection of ester groups under mild acidic conditions have been validated in similar tetrahydropyrano-pyrazole systems . Post-synthetic purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) ensures intermediate stability.
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine X-ray crystallography (for unambiguous confirmation of the pyrano-pyrazole core and cyclopropylmethyl orientation) with advanced spectroscopic techniques:
- 1H/13C NMR : Use deuterated DMSO or CDCl3 to resolve signals for the cyclopropylmethyl protons (δ 0.5–1.2 ppm) and the acetic acid moiety (δ 3.4–3.8 ppm).
- HRMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z 291.1452 for C14H19N2O3).
- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) .
Advanced Research Questions
Q. What computational and experimental strategies are optimal for optimizing reaction yields in pyrano-pyrazole systems?
- Methodological Answer : Implement a Design of Experiments (DoE) approach to screen variables (temperature, catalyst loading, solvent polarity). Pair this with quantum chemical calculations (e.g., DFT for transition-state modeling) to predict regioselectivity in cyclopropane ring formation. ICReDD’s integrated workflow, which combines reaction path searches and experimental feedback loops, reduces optimization time by 40–60% . Example DoE table for cyclopropanation:
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 60–120°C | 90°C |
| Catalyst | Pd(OAc)₂ vs. CuI | Pd(OAc)₂ (5 mol%) |
| Solvent | DMF vs. THF | THF |
Q. How can stereochemical impurities (e.g., epimerization) be mitigated during synthesis?
- Methodological Answer : Monitor reaction pH and temperature to avoid racemization of the acetic acid sidechain. Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) to separate epimers. Pharmacopeial guidelines recommend maintaining pH < 5 during purification to stabilize the tetrahydropyrano ring .
Q. What formulation strategies address poor aqueous solubility for in vivo studies?
- Methodological Answer : Prepare stock solutions using co-solvents (e.g., 10% DMSO in saline) or cyclodextrin-based encapsulation. For oral dosing, use 0.5% methylcellulose suspensions. Solubility data from analogous compounds:
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| DMSO | 25–30 |
| Ethanol | 10–15 |
| Ref: |
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or PLS regression) to identify confounding variables (e.g., assay pH, cell line variability). Cross-validate results using orthogonal assays (e.g., SPR binding vs. enzymatic inhibition). ICReDD’s data-circulation framework, which feeds experimental outliers back into computational models, improves reproducibility by 30% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
